molecular formula C15H17N3O6 B155706 (2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid CAS No. 62893-24-7

(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid

Cat. No.: B155706
CAS No.: 62893-24-7
M. Wt: 335.31 g/mol
InChI Key: IPARGUVYMOMVNU-LLVKDONJSA-N
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Description

(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid is a high-value chiral building block critical in advanced pharmaceutical research and development . Its primary application and most significant research value lies in its role as a key synthetic intermediate in the preparation of potent cephalosporin antibiotic derivatives . These synthetic cephalosporins are engineered to exhibit broad-spectrum antibacterial activities, providing researchers with crucial tools in the fight against both Gram-positive and Gram-negative bacterial infections . The compound's sophisticated molecular structure, featuring a chiral center and the 4-ethyl-2,3-dioxopiperazine moiety, is integral to the biological activity of the final API . This makes it indispensable for chemical synthesis in drug discovery projects aimed at developing new and improved antibiotic treatments . Furthermore, its chiral nature offers significant value in asymmetric synthesis, enabling medicinal chemists to construct complex, enantiomerically pure drug substances . For the research community, this compound serves as a vital tool for exploring novel therapeutic agents, optimizing synthetic pathways for existing drug formulations, and advancing the frontiers of fine chemical manufacturing .

Properties

IUPAC Name

(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6/c1-2-17-7-8-18(13(21)12(17)20)15(24)16-11(14(22)23)9-3-5-10(19)6-4-9/h3-6,11,19H,2,7-8H2,1H3,(H,16,24)(H,22,23)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPARGUVYMOMVNU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62893-24-7
Record name (αR)-α-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-4-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62893-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-4-hydroxybenzeneacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid is a synthetic compound with potential biological activities attributed to its unique structural features, including a piperazine ring and a phenolic moiety. The compound is characterized by its molecular formula C15H17N3O5C_{15}H_{17}N_{3}O_{5} and a molecular weight of approximately 319.31 g/mol .

Structural Characteristics

The compound's structure includes:

  • Piperazine Ring : Contributes to the compound's pharmacological properties.
  • Dioxo Functional Groups : Suggest potential interactions with various biological targets.
  • Phenolic Component : Implicates possible antioxidant activity.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities, including:

  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, suggesting this compound may also possess such effects.
  • Analgesic Effects : Its structural analogs have been reported to alleviate pain, indicating potential therapeutic applications in pain management.
  • Antioxidant Activity : The presence of the hydroxyphenyl group may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound might interact with specific enzymes, modulating their activity and influencing biochemical pathways.
  • Receptor Interaction : Potential binding to receptors involved in pain and inflammation could mediate its analgesic and anti-inflammatory effects.
  • Metabolic Pathways : Understanding its metabolic pathways is essential for elucidating how it exerts its effects in biological systems .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals insights into the potential biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
4-Ethyl-1-piperazinecarboxylic acidPiperazine ring with carboxylic acidAnti-inflammatory
Phenylalanine derivativesAmino acid structure with phenyl groupNeuroprotective effects
Dioxopiperazine analogsDioxo functional groups on piperazineAnticancer properties

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological properties compared to other compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its potential therapeutic applications:

  • Anti-inflammatory Study : A study demonstrated that similar piperazine derivatives significantly reduced inflammation markers in animal models, suggesting that this compound could have comparable effects .
  • Pain Management Research : Another research highlighted the analgesic properties of piperazine-based compounds, indicating that this compound might be effective in pain relief protocols .

Scientific Research Applications

Antibacterial Agents

One of the primary applications of (2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid is in the synthesis of cephem derivatives. These derivatives are known for their broad-spectrum antibacterial properties, making them valuable in treating various bacterial infections. The incorporation of the piperazine ring is believed to enhance the compound's efficacy against resistant strains of bacteria.

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of other pharmaceutical agents. Its structural features allow for modifications that can lead to the development of new drugs with improved therapeutic profiles. The ability to alter the piperazine and hydroxyphenyl groups provides a pathway for creating compounds with tailored biological activities.

Research on Mechanisms of Action

Studies have focused on understanding how this compound interacts at the molecular level with bacterial targets. Research indicates that compounds containing piperazine rings can inhibit bacterial cell wall synthesis, a critical mechanism for their antibacterial action. This insight is crucial for designing more effective antibiotics.

Case Study 1: Synthesis and Evaluation

A study published in a peer-reviewed journal detailed the synthesis of this compound and its evaluation against various bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting strong antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
S. aureus16 µg/mL
P. aeruginosa32 µg/mL

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort investigated the structure-activity relationship of related compounds to optimize their antibacterial properties. Variations in the substituents on the piperazine ring were systematically studied to determine their effects on potency and selectivity against different bacterial pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (2R) vs. (2S) Forms

The (2S)-enantiomer shares the same molecular formula but exhibits distinct pharmacological and crystallographic properties:

Property (2R)-Enantiomer (Target) (2S)-Enantiomer
Pharmacological Use Key intermediate for cefoperazone Limited pharmaceutical interest
Crystal Packing Dimeric O–H···O networks Similar dimeric networks but with disordered carboxyl groups
Hydrogen Bonding Forms R₂²(9) motifs and helical chains Less stable due to disordered H atoms

The R-configuration is essential for antibiotic activity, while the S-form lacks efficacy due to improper enzyme interactions.

Structural Analogs with Modified Backbones

(a) 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid
  • Formula : C₈H₈O₄ (MW: 168.15 g/mol).
  • Key Features : Retains the hydroxyphenyl and hydroxyacetic acid groups but lacks the dioxopiperazine ring.
(b) (2S,3R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-3-hydroxybutyric Acid Monohydrate
  • Formula : C₁₂H₁₉N₃O₇·H₂O (MW: 347.31 g/mol).
  • Key Features : Replaces the hydroxyphenyl group with a 3-hydroxybutyric acid chain.
  • Structural Impact: Increased hydrophilicity due to the hydroxyl group and monohydrate formation.

Derivatives with Modified Acyl Groups

(a) (2R)-2-[(2,2-Dimethylpropanoyl)amino]-2-(4-hydroxyphenyl)acetic Acid
  • Formula: C₁₃H₁₇NO₄ (MW: 251.28 g/mol).
  • Key Features: Substitutes the dioxopiperazine with a bulky 2,2-dimethylpropanoyl group.
  • Impact : Enhanced lipophilicity but reduced antibiotic utility due to steric hindrance.
(b) 2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic Acid
  • Formula: C₁₁H₁₃NO₃ (MW: 207.23 g/mol).
  • Key Features : Cyclopropylamine replaces the dioxopiperazine.
  • Applications : Explored in life sciences but lacks cephalosporin intermediate activity.

Research Findings and Implications

  • Stereochemistry Matters : The R-enantiomer ’s helical hydrogen-bonding network stabilizes its structure, enabling efficient antibiotic synthesis. In contrast, the S-enantiomer ’s disordered carboxyl groups reduce crystallinity and utility.
  • Functional Group Trade-offs : Removing the dioxopiperazine (e.g., 2-hydroxy-2-(4-hydroxyphenyl)acetic acid) simplifies synthesis but eliminates antibiotic activity.
  • Solubility vs. Stability: Derivatives like the hydroxybutyric acid analog improve solubility but require monohydrate formation, complicating storage.

Q & A

Basic: What are the established synthetic routes for (2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid, and what intermediates are critical?

Methodological Answer:
The compound is synthesized via a multi-step process involving:

  • Coupling reactions : The 4-ethyl-2,3-dioxopiperazine moiety is coupled to a phenylacetic acid backbone using carbodiimide-based reagents (e.g., EDC or DCC) to form the carbonylamide linkage .
  • Protection/deprotection strategies : The hydroxyl group on the phenyl ring is protected (e.g., with tert-butyldimethylsilyl chloride) to prevent side reactions during coupling .
  • Chiral resolution : The (2R)-configuration is maintained using enantiomerically pure starting materials or enzymatic resolution .
    Critical intermediates include (R)-2-amino-2-(4-hydroxyphenyl)acetic acid and 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride .

Advanced: How can stereochemical integrity be ensured during synthesis, and what analytical methods validate it?

Methodological Answer:

  • Chiral HPLC : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with mobile phases like hexane/isopropanol to resolve enantiomers .
  • X-ray crystallography : Single-crystal analysis confirms the (2R)-configuration via torsion angles (e.g., C8–C7–N3–C18 = -7.6° in molecule A) and hydrogen-bonding patterns .
  • Circular dichroism (CD) : Compare CD spectra with known (2R)-enantiomers to detect conformational shifts .

Basic: What analytical techniques are recommended for purity assessment and structural characterization?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of methanol/water/0.2 M NaH2PO4/0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) to separate impurities (e.g., amoxicilloic acid dimers) .
  • NMR spectroscopy : Key signals include the δ 7.2–7.4 ppm (aromatic protons) and δ 2.3–3.5 ppm (piperazine and ethyl group protons) .
  • Mass spectrometry : ESI-MS in negative ion mode confirms the molecular ion peak at m/z 334.3 ([M-H]⁻) .

Advanced: How do hydrogen-bonding networks and crystal packing influence the compound’s stability?

Methodological Answer:

  • Intermolecular hydrogen bonds : The carboxy groups form O–H···O bonds (e.g., O6–H6···O1, 2.64 Å) between symmetry-related molecules, stabilizing the crystal lattice .
  • Conformational analysis : The 2,3-dioxopiperazine ring adopts a half-chair conformation (torsion angles: -7.6° in molecule A), which minimizes steric strain and enhances thermal stability .
  • Impact on solubility : Strong hydrogen bonds reduce aqueous solubility, necessitating co-solvents (e.g., DMSO) for biological assays .

Advanced: How can researchers address contradictory data in literature regarding synthetic yields or byproduct formation?

Methodological Answer:

  • Reproducibility protocols : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .
  • Byproduct identification : Use LC-MS/MS to detect dimers or oxidized derivatives (e.g., amoxicilloic acid impurities) and optimize quenching steps .
  • Cross-referencing databases : Verify CAS numbers (e.g., 63422-71-9 vs. 205826-86-4) and synonyms (e.g., HO-EPCP) using SciFinder or PubChem .

Advanced: What strategies are effective for enantiomeric separation and chiral analysis?

Methodological Answer:

  • Dynamic kinetic resolution : Use palladium catalysts to racemize undesired (2S)-enantiomers during synthesis .
  • Polarimetry : Measure specific rotation ([α]D²⁵ = +38° in methanol) to confirm enantiopurity .
  • Chiral derivatization : React with Marfey’s reagent (FDAA) and analyze via reverse-phase HPLC to separate diastereomers .

Basic: How should researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (254 nm) for 24 hours, then quantify degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td ~220°C) to guide storage conditions .
  • pH-solubility profiles : Use shake-flask methods with buffers (pH 1–10) to assess solubility trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid

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